1-bromo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid
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Overview
Description
1-Bromo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid is an organic compound with the molecular formula C8H13BrO2 and a molecular weight of 221.09 g/mol . It is characterized by a cyclopropane ring substituted with bromine and carboxylic acid groups, along with four methyl groups. This compound is typically a yellow to white solid with a melting point of 158-163°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid can be synthesized through various methods. One common approach involves the bromination of 2,2,3,3-tetramethylcyclopropane-1-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production, including the use of continuous flow reactors and more efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed:
Substitution: 2,2,3,3-tetramethylcyclopropane-1-carboxylic acid derivatives.
Reduction: 1-bromo-2,2,3,3-tetramethylcyclopropanol.
Oxidation: 1-bromo-2,2,3,3-tetramethylcyclopropanone.
Scientific Research Applications
1-Bromo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-bromo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid involves its interaction with various molecular targets. The bromine atom and carboxylic acid group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
2,2,3,3-Tetramethylcyclopropane-1-carboxylic acid: Lacks the bromine atom, making it less reactive in substitution reactions.
1-Chloro-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid: Similar structure but with chlorine instead of bromine, leading to different reactivity and properties.
2,2,3,3-Tetramethylcyclopropane-1-methanol: Contains a hydroxyl group instead of a carboxylic acid, affecting its chemical behavior.
Uniqueness: 1-Bromo-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid is unique due to the presence of both bromine and carboxylic acid groups on a highly strained cyclopropane ring.
Properties
CAS No. |
81359-19-5 |
---|---|
Molecular Formula |
C8H13BrO2 |
Molecular Weight |
221.1 |
Purity |
95 |
Origin of Product |
United States |
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